molecular formula C9H14ClNO2 B563866 3-Methoxy Dopamine-d4 Hydrochloride CAS No. 1216788-76-9

3-Methoxy Dopamine-d4 Hydrochloride

Cat. No.: B563866
CAS No.: 1216788-76-9
M. Wt: 207.69
InChI Key: AWRIOTVUTPLWLF-HGFPCDIYSA-N
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Description

3-Methoxy Dopamine-d4 Hydrochloride is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The compound is often used as a reference standard in pharmaceutical research and has applications in neurology, psychiatry, and other medical fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy Dopamine-d4 Hydrochloride typically involves the deuteration of dopamine derivatives. One common method includes the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the deuteration process .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy Dopamine-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of dopamine and its derivatives, which are used in various research applications .

Scientific Research Applications

3-Methoxy Dopamine-d4 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy Dopamine-d4 Hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a neurotransmitter analog, binding to dopamine receptors and modulating their activity. This interaction affects various molecular targets and pathways, including the G-protein-coupled receptor signaling pathways, which play a role in regulating mood, cognition, and motor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy Dopamine-d4 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of compound distribution and metabolism is crucial .

Properties

IUPAC Name

4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRIOTVUTPLWLF-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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